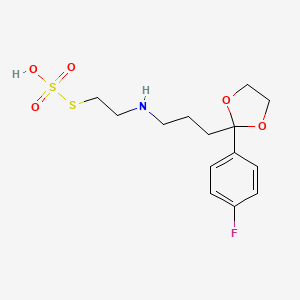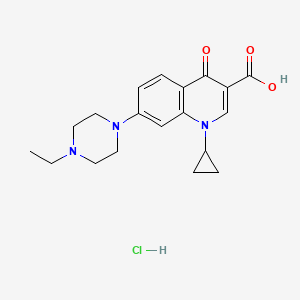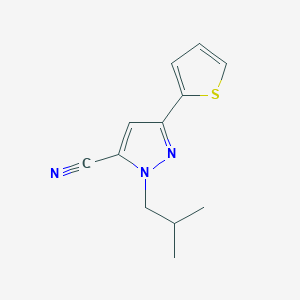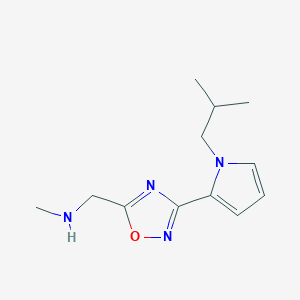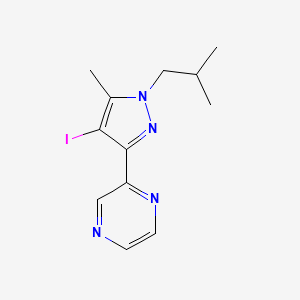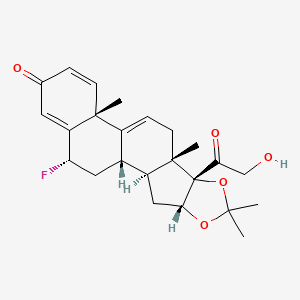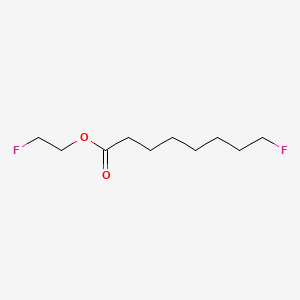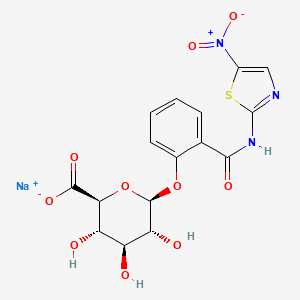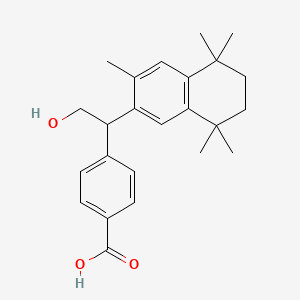
2-Hydroxy-bexarotene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-bexarotene is a derivative of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. Bexarotene is known for its ability to selectively activate retinoid X receptors (RXRs), which play a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-bexarotene involves several steps, starting from the parent compound, bexarotene. The process typically includes hydroxylation reactions to introduce the hydroxyl group at the desired position on the bexarotene molecule. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography are employed to purify the final product and remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-bexarotene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-Keto-bexarotene, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
2-Hydroxy-bexarotene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of hydroxylated retinoids in various chemical reactions.
Biology: The compound is investigated for its effects on cellular processes such as differentiation and apoptosis.
Medicine: Research focuses on its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate RXR activity.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
2-Hydroxy-bexarotene exerts its effects by binding to and activating RXRs. These receptors function as ligand-activated transcription factors that regulate gene expression. Activation of RXRs leads to modulation of cell growth, apoptosis, and differentiation. The compound’s ability to selectively activate RXRs makes it a valuable tool in studying these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bexarotene: The parent compound, known for its use in treating cutaneous T-cell lymphoma.
4-Hydroxy-bexarotene: Another hydroxylated derivative with similar properties.
6-Hydroxy-bexarotene: Differing in the position of the hydroxyl group, affecting its activity and selectivity.
Uniqueness
2-Hydroxy-bexarotene is unique due to its specific hydroxylation pattern, which influences its binding affinity and selectivity for RXRs. This makes it a valuable compound for studying the structure-activity relationships of retinoids and their derivatives .
Propriétés
Formule moléculaire |
C24H30O3 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
4-[2-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C24H30O3/c1-15-12-20-21(24(4,5)11-10-23(20,2)3)13-18(15)19(14-25)16-6-8-17(9-7-16)22(26)27/h6-9,12-13,19,25H,10-11,14H2,1-5H3,(H,26,27) |
Clé InChI |
DYDLNAHYXNCVDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C(CO)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


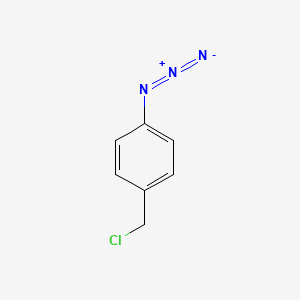
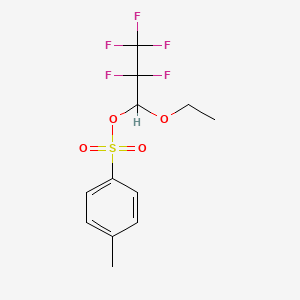
![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)
